2,6-Dithiopurine
Overview
Description
2,6-Dithiopurine (DTP) is a compound that has garnered interest due to its potential as a chemopreventive agent. It has shown efficacy in reacting with electrophilic carcinogens, such as benzo[a]pyrene diol epoxide, suggesting its utility in preventing tumorigenesis. Studies have indicated that DTP does not exhibit significant toxicity, even at high doses, and is metabolized in mice without severe limitations to its chemopreventive properties .
Synthesis Analysis
Scientific Research Applications
Electrochemical Properties
- The electrochemical reduction of 2,6-dithiopurine has been investigated, showing two reduction waves at a dropping mercury electrode and a single peak at a pyrolytic graphite electrode. This indicates distinct electrochemical behaviors in different pH environments, suggesting its potential in electrochemical applications (Dryhurst, 1970).
Photochemical Reactions
- 2,6-Dithiopurine undergoes unique photochemical double-proton-transfer reactions, as evidenced in matrix isolation studies. This characteristic can be utilized in understanding and harnessing photochemical processes (Rostkowska, Lapiński, & Nowak, 2003).
Industrial Synthesis
- There is an industrialized process for synthesizing 2,6-dithiopurine, highlighting its relevance in large-scale chemical production and potential commercial applications (Sun Xue-qin, 2005).
Chemical Activity Analysis
- A study investigating the ionization potential and electron affinity of 2,6-dithiopurine provides insights into its chemical activity. This information is crucial for its application in molecular pharmacology and experimental studies (R. Hong, 2008).
Interaction with Metal Cations
- Research on the interaction of 2,6-dithiopurine with various metal cations reveals its potential in forming bi-coordinate complexes, which could be significant in fields like metal coordination chemistry and materials science (Ni, Xing, Wang, & Song, 2009).
Corrosion Inhibition
- 2,6-Dithiopurine has been studied as a corrosion inhibitor for mild steel in acidic solutions, demonstrating its potential application in industrial corrosion protection (Yan, Li, Cai, & Hou, 2008).
properties
IUPAC Name |
3,7-dihydropurine-2,6-dithione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPMXSMUUILNFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202744 | |
Record name | 2,6-Dithiopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dithiopurine | |
CAS RN |
5437-25-2 | |
Record name | 3,9-Dihydro-1H-purine-2,6-dithione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5437-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dithiopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purine-2,6-dithiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dithiopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dihydro-1H-purine-2,6-dithione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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